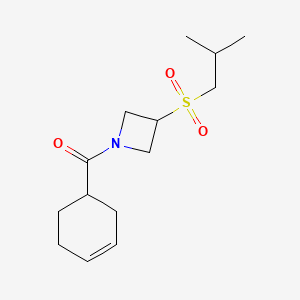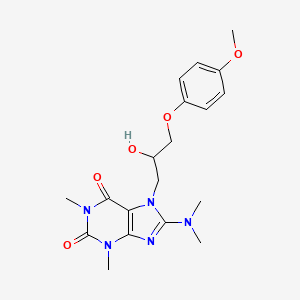![molecular formula C16H14F3NO2 B2659762 (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid CAS No. 1869464-78-7](/img/structure/B2659762.png)
(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid” is an organic compound with the CAS Number: 1251922-78-7 . It has a molecular weight of 309.29 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 309.29 . The compound’s InChI code, which represents its molecular structure, is1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22) .
Applications De Recherche Scientifique
Photochemical Transformation and Environmental Impact
One study focused on the photochemical transformation of diclofenac (2‐(2‐(2,6‐dichlorophenylamino)phenyl)acetic acid), a related compound, highlighting the environmental fate of pharmaceuticals. This research identified transformation products and their pathways under UV irradiation, contributing to understanding how similar compounds may degrade in aquatic environments (Eriksson, Svanfelt, & Kronberg, 2010).
Catalytic Reactions for Compound Synthesis
Another area of application is in catalytic reactions, such as secondary benzylation using benzyl alcohols catalyzed by metal triflates, including lanthanoid, scandium, and hafnium triflates. This process is effective for alkylation of various nucleophiles, demonstrating a method for creating derivatives of benzylamino compounds (Noji et al., 2003).
Novel Synthetic Methods and Drug Development
Research also extends to the synthesis of novel compounds, such as smooth photocatalyzed benzylation of electrophilic olefins via decarboxylation of arylacetic acids. This method allows for the creation of benzylated products, including derivatives of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid, which can have implications in drug development and synthesis of complex organic molecules (Capaldo, Buzzetti, Merli, Fagnoni, & Ravelli, 2016).
Interaction with Biological Systems
In the field of biochemistry, compounds similar to (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid are studied for their interactions with biological systems. For instance, acetic acid and phenyl-p-benzoquinone-induced pain-like behavior in mice depends on spinal activation of MAP kinases, PI3K, and microglia, indicating the role of similar compounds in understanding pain mechanisms and potential analgesic drug development (Pavão-de-Souza et al., 2012).
Material Science Applications
Moreover, compounds with a similar structure are used in material science, such as in the synthesis of electroluminescent materials. Benzo[a]aceanthrylene derivatives, for example, have been synthesized for use in red-emitting electroluminescent materials, highlighting the potential of benzylamino compounds in developing advanced materials for electronic applications (Huang, Lin, Tao, & Chuen, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin contact, eye contact, and inhalation .
Propriétés
IUPAC Name |
2-(benzylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)13-9-5-4-8-12(13)14(15(21)22)20-10-11-6-2-1-3-7-11/h1-9,14,20H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHVXSURQNOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine](/img/structure/B2659684.png)
![Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamate](/img/structure/B2659685.png)





![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B2659697.png)
![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)
![5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B2659700.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)